molecular formula C23H25N3O6S B4133926 DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

Cat. No.: B4133926
M. Wt: 471.5 g/mol
InChI Key: GOLAHSHLQRASSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is a complex organic compound with a molecular formula of C18H15NO6. This compound is known for its unique structure, which includes a benzodioxole moiety, a piperazine ring, and an isophthalate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-piperazinecarbothioamide to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethyl 5-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is unique due to its combination of a benzodioxole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

dimethyl 5-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-29-21(27)16-10-17(22(28)30-2)12-18(11-16)24-23(33)26-7-5-25(6-8-26)13-15-3-4-19-20(9-15)32-14-31-19/h3-4,9-12H,5-8,13-14H2,1-2H3,(H,24,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLAHSHLQRASSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Reactant of Route 4
Reactant of Route 4
DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Reactant of Route 5
DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Reactant of Route 6
DIMETHYL 5-({[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

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